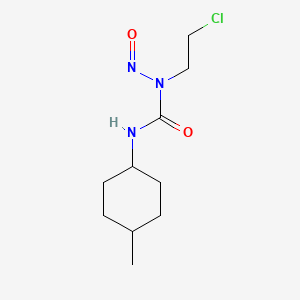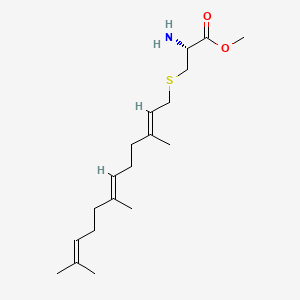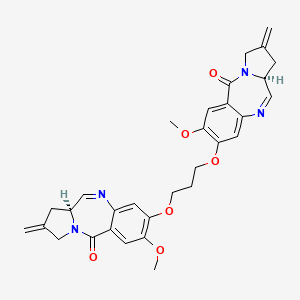
Semustine
Vue d'ensemble
Description
Semustine, also known as methyl-CCNU, is an antineoplastic (antitumor) drug that belongs to a group of drugs known as alkylating agents . It has been used in the treatment of brain tumors, lymphomas, colorectal cancer, and stomach cancer . Like many antineoplastic therapies, this compound acts by killing quickly growing cells .
Synthesis Analysis
The synthesis of this compound originates from a systematic synthesis scheme revolving around N-Nitrosourea compounds . The process involves reacting phosgene with aziridine to produce the chemical intermediate di(aziridin-1-yl) methanone . This intermediate then reacts with the subsequently released HCl to form 1,3-bis(2-chloroethyl)-urea . The compound is then nitrosated with sodium nitrite in formic acid to give one of the nitrogen’s a nitroso functional group .Molecular Structure Analysis
This compound is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexcyl group . Its molecular formula is C10H18ClN3O2 .Chemical Reactions Analysis
This compound is known to alkylate DNA and RNA . By inhibiting the enzymatic reactions, it inhibits DNA creation in proliferating cancer cells . This compound is lipid soluble and can pass the blood-brain barrier .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO (100 mg/mL) and ethanol (50 mg/mL) . Its molecular weight is 247.72 g/mol .Applications De Recherche Scientifique
Médicament antinéoplasique
Semustine est un médicament antinéoplasique qui fait toujours l'objet d'études . Il s'agit d'un analogue méthylique de la lomustine, un médicament alkylant cytotoxique appartenant au groupe des nitrosourées .
Traitement de diverses tumeurs malignes
La this compound est utilisée pour traiter les tumeurs malignes du tractus gastro-intestinal, du sein, du poumon, du col de l'utérus et de la tête et du cou ; la maladie de Hodgkin ; le cancer primitif du foie ; et les adénocarcinomes primitifs du foie .
Thérapie combinée
La this compound est parfois utilisée avec d'autres traitements anticancéreux pour traiter les tumeurs solides telles que les carcinomes, les cancers du poumon, colorectaux et du sein .
Réticulation interbrins de l'ADN
La this compound provoque une réticulation interbrins de l'ADN, crée des ions carbonium et peut empêcher un certain nombre de processus enzymatiques importants . Les métabolites de la this compound interfèrent avec la synthèse et la fonction de l'ADN, de l'ARN et des protéines par alkylation et carbamoylation .
Inactivation des enzymes de réparation de l'ADN
Comme toutes les nitrosourées, cette nitrosourée se décompose rapidement et spontanément en deux intermédiaires très réactifs, le chloroéthyldiazohydroxyde et l'isocyanate organique . Cela peut entraîner l'inactivation d'enzymes spécifiques de réparation de l'ADN .
Systèmes d'administration de médicaments
La this compound a été étudiée pour une utilisation dans des systèmes d'administration de médicaments . Dans une étude, la fonctionnalisation de dendrimères de polyamidoamine (PAMAM) avec de la this compound a été étudiée . Ces systèmes présentent une variété de structures avec des tailles, des formes et des matériaux qui déterminent la capacité de charge, le ciblage cellulaire et la stabilité .
Études spectroscopiques
Des études spectroscopiques ont été menées pour déterminer le site de liaison de la this compound sur l'ADN . Des techniques telles que la spectroscopie infrarouge à transformée de Fourier à réflexion totale atténuée (ATR-FTIR) et la spectroscopie de dichroïsme circulaire (CD) ont été utilisées .
Études de stabilité
La stabilité des complexes this compound-ADN a été déterminée à l'aide de la spectroscopie d'absorption . Cela contribue à comprendre l'interaction de la this compound avec l'ADN et ses implications dans le traitement du cancer .
Mécanisme D'action
Target of Action
Semustine, an alkylating nitrosourea compound, primarily targets DNA . The targets of the interstrand cross-link forming are specifically the N-7 of guanine, O-6 of adenine , and other sites on the purine bases .
Mode of Action
This compound’s mode of action involves the alkylation of DNA , which inhibits DNA replication and transcription . By adding alkyl groups to the DNA strands, this compound forms cross-links between DNA bases, leading to the disruption of the double helix structure . This can lead to the inactivation of particular DNA repair enzymes .
Biochemical Pathways
This compound metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . This nitrosourea decomposes swiftly and spontaneously into two very reactive intermediates, chloroethyl diazohydroxide and organic isocyanate, as do all nitrosoureas .
Pharmacokinetics
Due to its lipophilic property, this compound can cross the blood-brain barrier for the chemotherapy of brain tumours, where it interferes with DNA replication in the rapidly-dividing tumour cells . This compound, just as lomustine, is administered orally . .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of DNA replication and transcription, leading to cell death . This makes it effective in the treatment of various types of tumours .
Action Environment
Environmental factors can induce changes in gene expression without altering DNA sequence through mechanisms including DNA methylation, histone post-translational modifications (PTMs), chromatin remodeling, and non-coding RNAs . While specific studies on how environmental factors influence this compound’s action are limited, it’s reasonable to assume that factors such as diet, lifestyle, and exposure to other chemicals could potentially influence its efficacy and stability.
Safety and Hazards
The major toxic effects of semustine are thrombocytopenia and leukopenia caused by cumulative doses . It can also cause nephrotoxicity and hepatotoxicity, leading to pulmonary fibrosis and renal dysfunction . In case of exposure, it is recommended to rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes .
Analyse Biochimique
Biochemical Properties
Semustine plays a crucial role in biochemical reactions by alkylating DNA, which leads to the formation of DNA interstrand crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription . This compound interacts with various enzymes and proteins, including DNA repair enzymes, which it inactivates through alkylation and carbamoylation . This interaction disrupts the normal function of these enzymes, leading to cell death in rapidly dividing tumor cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by interfering with DNA replication . This interference leads to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and inhibiting the repair mechanisms . The compound’s ability to cross the blood-brain barrier makes it particularly effective against brain tumors .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent cross-links between nucleophilic DNA bases through alkylation . This process denatures the DNA double helix and inhibits the separation of DNA strands, thereby preventing DNA replication and transcription . This compound metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . The compound also creates carbonium ions, which impede various enzyme processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound undergoes rapid chemical decomposition and oxidative metabolism after oral administration . Over time, the compound’s metabolites continue to exert anti-tumor activity by maintaining their alkylating properties . Long-term effects observed in in vitro and in vivo studies include cumulative toxicity, such as thrombocytopenia and leukopenia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits tumor growth by causing DNA damage and cell death . At high doses, the compound exhibits toxic effects, including nephrotoxicity, hepatotoxicity, and pulmonary fibrosis . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized by the cytochrome P450 mono-oxygenase system, which hydroxylates the cyclohexyl ring carbons and the 2-chloroethyl sidechain . The resulting hydroxylated metabolites retain their alkylating and anti-tumor activity . The compound’s metabolism involves oxidative processes that contribute to its rapid chemical decomposition and distribution across tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its lipophilic nature . After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and distributed across tissues . This compound’s ability to cross the blood-brain barrier allows it to target brain tumors effectively . The compound’s distribution is facilitated by its interaction with transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its DNA-alkylating effects . The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it interacts with DNA and disrupts cellular processes . This localization is crucial for its anti-tumor activity, as it allows this compound to effectively interfere with DNA replication and transcription in rapidly dividing cells .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVBPDQNARYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031603, DTXSID301170045 | |
| Record name | Semustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SEMUSTINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95441%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Crystals | |
CAS RN |
13909-09-6, 33073-59-5, 33185-87-4 | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Semustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13909-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semustine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Methyl CCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Methyl CCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | semustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | semustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Semustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Semustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMUSTINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2281H4FBL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SEMUSTINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU4CMI14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Semustine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 °F (NTP, 1992), 64 °C (decomposes) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Semustine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)








![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)

